![molecular formula C23H31N7O2 B2860678 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one CAS No. 920184-29-8](/img/structure/B2860678.png)
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds has been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Molecular Structure Analysis
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrimidine . It has the ability to make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some derivatives related to the core structure have been synthesized and evaluated for their antimicrobial activities. Compounds with modifications in the triazole and pyrimidine rings demonstrated good to moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
5-HT2 Antagonist Activity
Research into derivatives with structural similarities to the compound has led to the discovery of molecules with potent 5-HT2 antagonist activity. This indicates potential applications in treating disorders related to serotonin imbalance, such as depression and anxiety (Watanabe et al., 1992).
Antihypertensive Agents
A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing structural resemblance have shown promising antihypertensive activity in both in vitro and in vivo models, suggesting potential for development into new antihypertensive drugs (Bayomi et al., 1999).
PET Tracer Development
The synthesis and preclinical evaluation of compounds structurally related for PET imaging of cerebral adenosine A2A receptors highlight the application in neuroimaging, particularly for conditions like Parkinson's disease. The tracer showed favorable brain kinetics and suitability as an A2AR PET tracer (Zhou et al., 2014).
Anti-Bone Cancer Activity
Derivatives have been synthesized and evaluated for their in vitro anticancer activities against human bone cancer cell lines. Molecular docking studies also indicated potential antiviral activity, demonstrating the versatility of such compounds in drug development (Lv et al., 2019).
Direcciones Futuras
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has shown promise in drug design, discovery, and development . Future research could focus on exploring the potential of “1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one” and similar compounds for various therapeutic applications. Additionally, further studies could investigate the synthesis, chemical reactions, mechanism of action, and safety profile of this specific compound.
Mecanismo De Acción
Target of Action
The compound, also known as 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-propylpentan-1-one, primarily targets the Ubiquitin Specific Peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle regulation and DNA damage response .
Mode of Action
The compound interacts with USP28 through a reversible binding mechanism . It directly affects the protein levels of USP28, thereby inhibiting its function . The terminal free amine group of the compound is essential for USP28 inhibition .
Biochemical Pathways
The compound’s interaction with USP28 affects the biochemical pathways associated with cell proliferation, cell cycle regulation, and epithelial-mesenchymal transition (EMT) progression . By inhibiting USP28, the compound can potentially disrupt these pathways, leading to the suppression of tumor growth .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation and the disruption of the cell cycle at the S phase . It also inhibits the EMT progression, which is a critical process in cancer metastasis .
Propiedades
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O2/c1-4-7-17(8-5-2)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)18-9-6-10-19(15-18)32-3/h6,9-10,15-17H,4-5,7-8,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWCWKDJDLWNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2860595.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/no-structure.png)
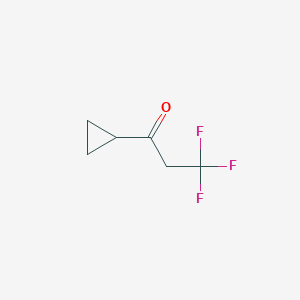

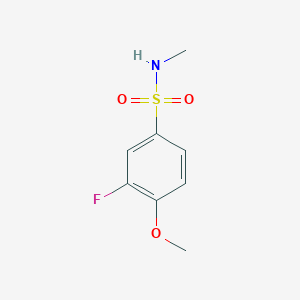
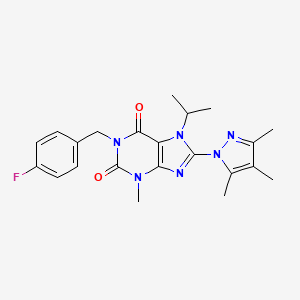
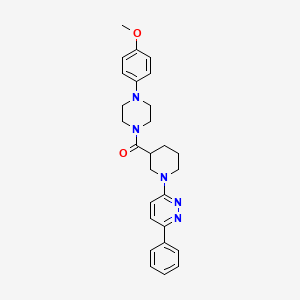
![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2860602.png)
![1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2860604.png)
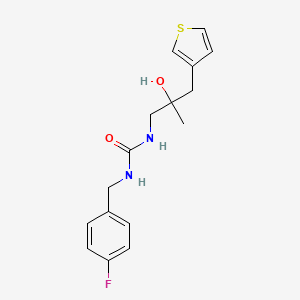
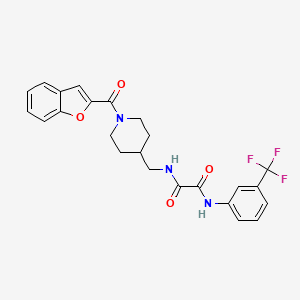


![N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2860617.png)